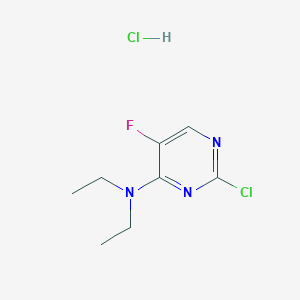

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N,N-diethyl-5-fluoropyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClFN3.ClH/c1-3-13(4-2)7-6(10)5-11-8(9)12-7;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJYFPVQQUJODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC=C1F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride typically involves the reaction of 2-chloro-5-fluoropyrimidine with N,N-diethylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Oxidized pyrimidine compounds.

Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride is primarily used as an intermediate in the synthesis of various organic compounds. It can participate in several chemical reactions, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to substituted pyrimidine derivatives.

- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, yielding oxidized or reduced pyrimidine derivatives.

- Hydrolysis: Hydrolysis can produce corresponding amines and acids.

Biology

The compound has been investigated for its potential as a biochemical probe in biological research. Its structure allows it to interact with biological systems, making it a candidate for studying enzyme activities and cellular processes.

Medicine

Research has explored the therapeutic properties of this compound, particularly its:

- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Antiviral Properties: Investigations are ongoing into its effectiveness against viral infections, leveraging its ability to interfere with viral replication mechanisms.

Industry

In the industrial sector, this compound is utilized in developing agrochemicals and pharmaceuticals. Its role as an intermediate facilitates the production of various active ingredients used in crop protection and medicinal formulations.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further anticancer drug development.

Case Study 2: Antiviral Research

In antiviral research, this compound was tested against a panel of viruses. The findings demonstrated significant antiviral activity, warranting further exploration into its mechanism of action and potential therapeutic applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Findings/Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Key role in nucleophilic substitution reactions |

| Biology | Biochemical probe | Potential interactions with biological targets |

| Medicine | Anticancer and antiviral research | Promising results in preliminary studies |

| Industry | Development of agrochemicals and pharmaceuticals | Essential for synthesizing active pharmaceutical ingredients |

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to selectively target certain cells makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Analogues and Similarity Scores

The following compounds share structural similarities, as indicated by high Tanimoto similarity scores (0.91–0.96) :

| Compound Name (CAS No.) | Substituents (Pyrimidine Core) | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|

| 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride (1401425-40-8) | Piperidin-4-yl amine, dihydrochloride salt | 308.63 | 0.96 |

| 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine (923119-59-9) | Pyrrolidin-1-yl | 201.63 | 0.95 |

| Target Compound (31646-54-5) | Diethylamine, hydrochloride salt | 248.56 | 0.91 |

Structural Insights :

- The dihydrochloride salt in 1401425-40-8 likely improves aqueous solubility .

Solubility and Crystallinity

- Target Compound: The hydrochloride salt improves water solubility relative to neutral analogues, but the diethyl groups reduce polarity. No crystallographic data are available for direct comparison.

- Analogues with Aryl Substituents : For example, 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine () exhibits intramolecular C–H⋯O and C–H⋯π interactions, stabilizing its crystal lattice. The o-tolyl group introduces planarity deviations (dihedral angle: 12.8°), which may affect solubility and melting points .

- Piperidine Dihydrochloride (1401425-40-8) : The dual hydrochloride salt likely enhances solubility in polar solvents compared to the target compound’s single salt form .

Biological Activity

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which are known to influence its biological activity. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Pyrimidine derivatives often act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. Notably, it has been tested against several cancer cell lines, including:

The compound's selectivity index is noteworthy, showing lower toxicity to normal cells compared to cancerous cells, which is critical for therapeutic applications.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that chlorinated and fluorinated pyrimidines exhibit enhanced activity against Mycobacterium tuberculosis and other bacterial strains:

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | IC90 value observed | |

| Staphylococcus aureus | Moderate activity |

Case Studies

- MCF-7 Cell Line Study : A study assessing the effects of this compound on MCF-7 cells indicated a significant increase in caspase 9 levels, suggesting a mitochondrial pathway for apoptosis induction .

- EGFR Inhibition in Lung Cancer : In H1975 cells expressing the EGFR-L858R/T790M mutation, treatment with the compound resulted in reduced cell proliferation and induced apoptosis through specific signaling pathways .

Research Findings

Recent advances highlight the compound's potential as a selective inhibitor of protein kinases, particularly those involved in cancer signaling pathways. The following findings are notable:

- The compound exhibited a strong inhibitory effect on EGFR mutants associated with non-small cell lung cancer (NSCLC), showing promising results for further development as an anticancer agent .

- Its structural modifications have been linked to enhanced lipophilicity and bioavailability, which are essential for drug formulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves halogenation, amination, and salt formation. For example, pyrimidine derivatives are often synthesized via nucleophilic substitution of chlorinated intermediates with diethylamine, followed by fluorination at the 5-position. Intermediates are characterized using HPLC , thin-layer chromatography (TLC) , and mass spectrometry (MS) to confirm purity and molecular weight. Crystallization or column chromatography is used for purification .

- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield. For fluorinated intermediates, anhydrous conditions are critical to avoid hydrolysis.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., diethyl groups at N4, fluorine at C5).

- IR Spectroscopy : Identify characteristic bands (e.g., C-F stretch at 1100–1000 cm⁻¹, N-H stretches in hydrochloride salts).

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns in the crystal lattice .

- Example : In related pyrimidines, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) are critical for stability and activity .

Q. What safety precautions are necessary when handling chlorinated and fluorinated pyrimidine derivatives during synthesis?

- Methodology :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Store hydrochloride salts in desiccators under inert gas to prevent hygroscopic degradation.

- Follow protocols for waste disposal of halogenated byproducts (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and substituent dihedral angles influence the compound's conformation and stability?

- Methodology :

- X-ray crystallography reveals intramolecular interactions (e.g., N–H⋯N hydrogen bonds forming six-membered rings) that stabilize specific conformers .

- Computational modeling (e.g., DFT calculations) predicts energy minima for dihedral angles. For example, diethyl groups at N4 may adopt staggered conformations to minimize steric strain.

- Data Table :

| Substituent Position | Dihedral Angle (°) | Impact on Stability |

|---|---|---|

| C2-Phenyl | 12.8 | Reduces ring strain |

| C5-Fluorine | 86.1 | Enhances planarity |

| Source: Adapted from crystallographic data in |

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chlorine with bromine) to isolate contributing factors.

- Meta-analysis : Compare biological data across studies using standardized assays (e.g., MIC values for antimicrobial activity). Contradictions often arise from differences in cell lines or assay conditions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Molecular docking identifies potential binding sites for nucleophiles (e.g., sulfur in cysteine residues).

- Reactivity indices (e.g., Fukui functions) highlight electrophilic centers. For example, the C2 chlorine is highly susceptible to substitution due to electron withdrawal by fluorine and the pyrimidine ring .

Q. What are the challenges in correlating in vitro activity data with in vivo efficacy for fluorinated pyrimidine amines?

- Methodology :

- Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to track metabolite formation.

- In vivo models : Address discrepancies by optimizing dosing regimens (e.g., sustained-release formulations) to match in vitro IC50 values. Fluorinated compounds often exhibit improved blood-brain barrier penetration but may require prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.